"Quinoxaline-6-carbohydrazide" synthesis and properties
"Quinoxaline-6-carbohydrazide" synthesis and properties
An In-Depth Technical Guide to Quinoxaline-6-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of quinoxaline-6-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond simple procedural outlines to delve into the mechanistic rationale behind its synthesis, explore its chemical and biological properties, and highlight its role as a foundational scaffold for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoxaline, a fused bicyclic system comprising a benzene ring and a pyrazine ring, is a prominent pharmacophore in drug discovery.[1] Its rigid, planar structure and the presence of nitrogen atoms make it an excellent scaffold for interacting with various biological targets. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][5]
Quinoxaline-6-carbohydrazide, specifically, serves as a crucial synthetic intermediate. The carbohydrazide moiety (-CONHNH₂) at the 6-position is a versatile functional group, acting as a key "handle" for further chemical modifications.[6] This allows for the systematic construction of extensive libraries of derivative compounds through reactions like condensation with aldehydes and ketones to form hydrazones, a strategy widely employed to explore structure-activity relationships (SAR).[2][7]
Synthesis of the Quinoxaline-6-carbohydrazide Core
The construction of the quinoxaline-6-carbohydrazide framework is typically achieved through a reliable, multi-step synthetic sequence. The following pathway, focusing on the synthesis of a representative derivative, 2,3-diphenylquinoxaline-6-carbohydrazide, illustrates the core chemical transformations involved.[2][6]
The rationale for this three-step approach is rooted in fundamental organic chemistry principles:
-
Core Ring Formation: The initial step involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This is the most common and efficient method for constructing the quinoxaline ring system.[6][8]
-
Carboxyl Activation: The carboxylic acid group is relatively unreactive towards direct conversion to a hydrazide. It is first converted to an ester (e.g., an ethyl ester), which is a more reactive acylating agent.
-
Hydrazinolysis: The final step uses hydrazine, a potent nucleophile, to displace the alkoxy group of the ester, yielding the desired carbohydrazide.[2][7]
Below is a visual representation of this synthetic workflow.
Caption: General three-step synthesis of 2,3-diphenylquinoxaline-6-carbohydrazide.
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-6-carbohydrazide
This protocol is a self-validating system, adapted from established literature, ensuring reproducibility.[2][6]
Step 1: Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid
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Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and benzil (2.10 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. The resulting 2,3-diphenylquinoxaline-6-carboxylic acid is typically of sufficient purity for the next step.
Step 2: Synthesis of Ethyl 2,3-diphenylquinoxaline-6-carboxylate
-
Reactant Preparation: Suspend the 2,3-diphenylquinoxaline-6-carboxylic acid (3.26 g, 10 mmol) in 40 mL of dry ethanol in a 100 mL round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. The solid will gradually dissolve as the ester is formed.
-
Work-up and Isolation: After cooling, pour the reaction mixture into 100 mL of cold water. A white solid of the desired ethyl ester will precipitate.
-
Purification: Filter the solid, wash with water and then a small amount of cold ethanol, and dry.
Step 3: Synthesis of 2,3-Diphenylquinoxaline-6-carbohydrazide
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Reactant Preparation: In a 100 mL round-bottom flask, suspend the ethyl 2,3-diphenylquinoxaline-6-carboxylate (3.54 g, 10 mmol) in 40 mL of ethanol.
-
Reaction: Add hydrazine hydrate (80% solution, 5 mL) to the suspension. Stir the mixture vigorously at room temperature for 16-24 hours.
-
Work-up and Isolation: The product, 2,3-diphenylquinoxaline-6-carbohydrazide, will precipitate out of the solution as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting material and hydrazine, and dry under vacuum to yield the final product.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of quinoxaline-6-carbohydrazide and its derivatives are crucial for their characterization and application.
| Property | Data | Source |
| Molecular Formula | C₉H₈N₄O | [9] |
| Molecular Weight | 188.19 g/mol | [9][10] |
| CAS Number | 175204-23-6 | [10][11] |
| Physical State | Solid (Typical) |
Spectroscopic Characterization: Spectroscopic data is essential for structural confirmation. For a typical N-substituted quinoxaline-carbohydrazide derivative, the following spectral features are expected:
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Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching vibrations (around 3200-3300 cm⁻¹ for NH and NH₂ groups), C=O stretching of the amide (around 1670-1690 cm⁻¹), and aromatic C=C and C=N stretching vibrations.[7][12]
-
¹H NMR Spectroscopy: Characteristic signals include aromatic protons on the quinoxaline and any substituent rings (typically in the 7.0-9.0 ppm range), and exchangeable protons for the NH and NH₂ groups (often seen as broad singlets at higher chemical shifts).[12][13]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight, which is a definitive confirmation of its identity.[7][12]
Biological Activities and Therapeutic Potential
While quinoxaline-6-carbohydrazide is primarily a synthetic building block, its derivatives have shown remarkable potential across several therapeutic areas. The carbohydrazide moiety is frequently derivatized into hydrazones, which enhances the molecule's ability to form hydrogen bonds and interact with enzyme active sites.[2]
Caption: Derivatization of the core scaffold to produce biologically active agents.
A. α-Glucosidase Inhibition (Anti-diabetic Activity)
Derivatives of quinoxaline-6-carbohydrazide have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[14] By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia in patients with type 2 diabetes.[2] A study on diphenylquinoxaline-6-carbohydrazide hybrids showed that many of these compounds exhibited significantly better inhibitory activity than the standard drug, acarbose.[2][15]
| Compound Derivative | Target | IC₅₀ Value (µM) | Reference Drug (Acarbose) |
| 7e (3-fluorophenyl hybrid) | α-glucosidase | 110.6 ± 6.0 | 750.0 ± 10.5 µM |
| General Hybrid Series (7a-o) | α-glucosidase | 110.6 - 453.0 | 750.0 ± 10.5 µM |
Table adapted from data presented in Pedrood K, et al., 2022.[2]
B. Anticancer Activity
The quinoxaline scaffold is a well-known platform for the development of anticancer agents, often acting as kinase inhibitors.[16] Derivatives synthesized from various quinoxaline-carbohydrazides have shown potent cytotoxic activity against multiple cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[3][17] The mechanism often involves the inhibition of critical signaling proteins like Epidermal Growth Factor Receptor (EGFR).[3][17]
C. Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Quinoxaline derivatives have shown significant promise in this area.[18][19][20] Hydrazone derivatives of quinoxalin-2(1H)-one, a related structure, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing bactericidal potential against multi-drug resistant strains.[21] The broad applicability suggests that derivatives of quinoxaline-6-carbohydrazide are strong candidates for further antimicrobial drug development.[5][22]
Conclusion and Future Perspectives
Quinoxaline-6-carbohydrazide is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its straightforward and scalable synthesis provides access to a versatile scaffold that can be readily modified. The demonstrated success of its derivatives as α-glucosidase inhibitors, anticancer agents, and antimicrobial compounds underscores the immense potential held within this molecular architecture.
Future research should focus on expanding the structural diversity of derivative libraries, employing computational tools for rational design and target prediction, and exploring novel therapeutic applications. The continued investigation of this "privileged scaffold" is certain to yield new and effective therapeutic leads to address pressing global health challenges.
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